7-Benzoyl-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H9NO3 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
7-benzoyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-13(9-5-2-1-3-6-9)10-7-4-8-11-12(10)16-15(19)14(11)18/h1-8H,(H,16,18,19) |
InChI Key |
DCLKAUIECUBKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC(=O)C3=O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Approaches for 7 Benzoyl 1h Indole 2,3 Dione
Established Synthetic Routes to Indole-2,3-dione Core Structures
The indole-2,3-dione ring system is a cornerstone for a vast array of heterocyclic compounds. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several reliable methods. These can be broadly categorized into classical procedures and oxidation-based strategies.
The traditional methods for synthesizing the isatin (B1672199) core are named after their developers and have been in use for over a century. researchgate.net These routes typically begin with substituted anilines and proceed through various cyclization strategies.
Sandmeyer Synthesis: This is one of the oldest and most common methods for preparing isatin and its derivatives. nih.govirapa.org The process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. irapa.orgbiomedres.us This intermediate is then cyclized by heating in strong acid, such as concentrated sulfuric acid, to yield the isatin. irapa.orgdergipark.org.tr The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups. irapa.org However, it has significant limitations, including the use of harsh reaction conditions, moderate yields, and unsuitability for anilines with electron-donating groups. irapa.org A major drawback is the formation of inseparable mixtures of regioisomers when using meta-substituted anilines. nih.govirapa.org Furthermore, poor solubility of intermediates with high lipophilicity can lead to incomplete cyclization. nih.gov
Martinet Synthesis: The Martinet synthesis involves the reaction of a primary or secondary aniline with an ester of mesoxalic acid (or its hydrate), such as diethyl oxomalonate, to form a dioxindole. nmc.gov.inwikipedia.org This dioxindole can then be oxidized to the corresponding isatin. wikipedia.org The reaction is often carried out in the absence of oxygen to prevent premature oxidation. wikipedia.org This method is useful for preparing certain oxindole (B195798) derivatives that are precursors to isatins. researchgate.net
Stolle Synthesis: Considered a robust alternative to the Sandmeyer method, the Stolle synthesis is particularly useful for preparing N-substituted isatins. irapa.orgnmc.gov.in It involves a two-step process where a primary or secondary arylamine is first reacted with oxalyl chloride to form a chlorooxalylanilide intermediate. nmc.gov.inijcmas.com This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃), to yield the isatin derivative. irapa.orgijcmas.com Like the Sandmeyer method, the Stolle synthesis also suffers from a lack of regioselectivity with meta-substituted anilines, often producing a mixture of 4- and 6-substituted isatins. irapa.org
Gassman Synthesis: The Gassman synthesis offers a different approach that can accommodate both electron-donating and electron-withdrawing groups. biomedres.usresearchgate.net The process begins with the conversion of an aniline into an intermediate 3-methylthio-2-oxindole. biomedres.usnmc.gov.in This intermediate is then oxidized, typically using N-chlorosuccinimide, followed by hydrolysis to give the final isatin product. biomedres.usijcrt.org
| Synthetic Route | Key Reagents | Primary Product | Key Limitations |
|---|---|---|---|
| Sandmeyer | Aniline, Chloral Hydrate, Hydroxylamine, H₂SO₄ | Isatin | Harsh conditions, moderate yields, fails with electron-donating groups, poor regioselectivity for meta-substituted anilines. irapa.org |
| Martinet | Aniline, Diethyl Oxomalonate | Dioxindole (Isatin precursor) | Requires subsequent oxidation step to form isatin. wikipedia.org |
| Stolle | Arylamine, Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | N-substituted Isatin | Poor regioselectivity for meta-substituted anilines, yielding 4- and 6-substituted mixtures. irapa.org |
| Gassman | Aniline, t-BuOCl, EtS-CH₂-CO₂Et, NCS | Isatin | Multi-step process involving an intermediate 3-methylthio-2-oxindole. biomedres.usnmc.gov.in |
Modern approaches often favor the direct oxidation of more readily available precursors like indoles or oxindoles to form the isatin core. These methods can offer milder conditions and improved efficiency.
One effective strategy is the oxidation of indole (B1671886) using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). icm.edu.plresearchgate.net This process involves bromination followed by oxidation to yield the 1H-indole-2,3-dione. icm.edu.plresearchgate.net Another approach involves the oxidation of oxindoles. irapa.org The Gassman synthesis, for instance, incorporates an oxidation step of a 3-substituted oxindole to generate the dione (B5365651) functionality. irapa.org More environmentally friendly methods have also been developed, such as the oxidation of indoles using molecular oxygen (O₂) in the presence of a photosensitizer. nih.govirapa.org
Targeted Synthesis of 7-Benzoyl-1H-indole-2,3-dione
The synthesis of a specifically substituted isatin like this compound requires a strategy that can precisely install the benzoyl group at the C-7 position of the indole ring. This can be achieved either by starting with a precursor that already contains the benzoyl moiety in the correct position or by introducing it onto a pre-formed heterocyclic ring.
The selection of an appropriate starting material is critical for the successful synthesis of this compound. A logical precursor would be 2-amino-3-benzoylphenylacetamide. This compound contains the necessary atoms and the benzoyl group in the ortho position to the amino group, primed for cyclization to form the desired heterocyclic system. google.com The intramolecular cyclization of 2-amino-3-benzoylphenylacetamide can be catalyzed by an acid to form 7-benzoyl-1,3-dihydroindol-2-one (7-benzoyloxindole). google.com Subsequent oxidation of this oxindole would yield the target this compound.
Alternatively, a Friedel-Crafts acylation reaction could be employed to introduce the benzoyl group. mdpi.com Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. mdpi.comnih.gov In this context, one could envision the acylation of a 7-unsubstituted indole or a protected isatin derivative. However, controlling the regioselectivity of Friedel-Crafts reactions on the indole nucleus can be challenging. nih.gov Acylation of indole itself typically occurs at the C-3 position. Therefore, a directing group or a multi-step strategy involving a precursor like 2-aminobenzophenone (B122507) would likely be necessary to achieve the desired 7-substitution. The reaction of 2-aminobenzophenone via a Sandmeyer-type synthesis could potentially yield a mixture of 7-benzoyl and 5-benzoyl isatins, requiring subsequent separation.
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. For the acid-catalyzed cyclization of a precursor like 2-amino-3-benzoylphenylacetamide to its corresponding oxindole, key parameters to consider include the choice and concentration of the catalyst, reaction temperature, and solvent. Acids such as hydrochloric acid or sulfuric acid are potential catalysts. google.com The temperature must be controlled to facilitate cyclization without promoting side reactions or degradation. nih.gov
For a potential Friedel-Crafts acylation step, the choice of Lewis or Brønsted acid catalyst (e.g., AlCl₃, TfOH) is crucial. semanticscholar.orgbeilstein-journals.org The reaction solvent, temperature, and reaction time must be carefully managed to ensure high conversion and selectivity. semanticscholar.orgresearchgate.net For instance, lowering the reaction temperature can sometimes improve selectivity and yield by minimizing side product formation. nih.gov Following the synthesis, purification is typically achieved through techniques like recrystallization or column chromatography to isolate the this compound in high purity. icm.edu.pl
Green Chemistry and Sustainable Synthetic Strategies for this compound Analogues
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indole derivatives, to minimize environmental impact. researchgate.net These strategies focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
For the synthesis of isatin analogues, several green approaches have been developed. These include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions. researchgate.nettandfonline.com This technique has been successfully applied to various indole syntheses, such as the Fischer indole synthesis. tandfonline.com
Use of Green Catalysts and Solvents: Replacing traditional Lewis acids and volatile organic solvents with more environmentally benign alternatives is a key goal. researchgate.net SO₃H-functionalized ionic liquids have been developed as recyclable catalysts for indole synthesis in water, a green solvent. rsc.orggoogle.com The use of water as a reaction medium is highly desirable due to its low cost, non-toxicity, and non-flammability. rsc.org
One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple steps are combined into a single operation (a "one-pot" reaction) without isolating intermediates can significantly improve efficiency and reduce waste. tandfonline.com Multi-component reactions, where three or more reactants are combined to form a product that incorporates most of the starting atoms, are inherently atom-economical and align with green chemistry principles. tandfonline.com
These sustainable methodologies, while often developed for the general synthesis of indoles and isatins, provide a clear framework for developing greener routes to complex analogues like this compound.
Catalytic Approaches
Catalysis offers an elegant route to isatin synthesis, minimizing waste and improving reaction efficiency. Both metal-free and nanoparticle-mediated systems have been developed for the formation and derivatization of the isatin ring.
Metal-Free Approaches: Transition-metal-free catalysis has gained prominence for its reduced cost and lower toxicity. Several methods have been established for the oxidation of indoles or the cyclization of aniline derivatives to yield the isatin core. One effective method involves the use of an iodine/dimethyl sulfoxide (I2-DMSO) system to catalyze the synthesis of N-substituted isatins from 2-amino acetophenones through C-H bond activation and subsequent intramolecular cyclization. nih.govresearchgate.net Another prominent metal-free technique is the direct oxidation of indoles using reagents like N-bromosuccinimide (NBS) in DMSO or an iodine/tert-butyl hydroperoxide (I2/TBHP) system. icm.edu.pl These methods avoid heavy metal contaminants and often proceed under mild conditions.
Nanoparticle-Mediated Approaches: Nanoparticles serve as highly efficient and often recyclable heterogeneous catalysts. Magnetite (Fe3O4) nanoparticles, for instance, have been successfully employed as a catalyst for the direct oxidation of indole to isatin using an oxidant like perhydrol. guilan.ac.irresearchgate.net The key advantage of these magnetic nanoparticles is their straightforward separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse. guilan.ac.ir
Other nanomaterials, such as silver (AgNPs), copper ferrite (B1171679) (CuFe2O4), and manganese ferrite (MnFe2O4), have been utilized as powerful catalysts in reactions starting with isatins to produce more complex heterocyclic structures like spirooxindoles. researchgate.netscispace.comrsc.org For example, biosynthesized AgNPs have shown excellent catalytic activity in the synthesis of various isatin derivatives in ethanol. scispace.comresearchgate.net Although many of these examples involve reactions of the isatin product rather than its formation, they underscore the significant potential of nanoparticle-mediated catalysis in this area of chemistry.
Table 1: Overview of Catalytic Approaches for Isatin Synthesis and Derivatization
| Catalytic System | Starting Material(s) | Type of Reaction | Key Advantages |
|---|---|---|---|
| I2 / DMSO | 2-Amino acetophenones | Metal-free C-H activation/cyclization | Avoids heavy metals, mild conditions |
| I2 / TBHP | Indoles | Metal-free direct oxidation | Metal-free, efficient |
| Fe3O4 Nanoparticles | Indole, Perhydrol | Nanoparticle-catalyzed oxidation | Magnetically recoverable, reusable catalyst |
| Silver Nanoparticles (AgNPs) | Isatin, Thiosemicarbazide | Nanoparticle-catalyzed condensation | Green catalyst, high efficiency |
* MCR: Multi-component reaction
Solvent-Free and Aqueous Media Reactions
In alignment with the principles of green chemistry, synthetic methods that minimize or eliminate organic solvents are highly desirable.
Aqueous Media Reactions: The classic Sandmeyer isatin synthesis is a prime example of a reaction conducted in an aqueous medium. This process involves the reaction of an aniline with chloral hydrate and hydroxylamine in a heated, saturated aqueous solution of sodium sulfate to form an intermediate, which is then cyclized in acid. researchgate.net More contemporary methods also leverage water as a green solvent. For instance, various nanoparticle-catalyzed, three-component reactions to synthesize spirooxindoles from isatins are performed efficiently in water, often facilitated by catalysts like MnFe2O4 nanoparticles. researchgate.netiau.ir
Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and simplifying product purification. Such conditions have been applied to the chemistry of isatins, particularly for derivatization reactions. One approach involves grinding the reactants together in a mortar and pestle, sometimes with a solid catalyst, to initiate the reaction. guilan.ac.ir Another common technique is the use of microwave irradiation on reactants adsorbed onto a solid support, which can dramatically reduce reaction times and improve yields. The synthesis of isatin thioketal derivatives has been achieved under solvent-free conditions by heating the reactants with catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
Table 2: Green Synthetic Approaches in Isatin Chemistry
| Approach | Reaction Example | Conditions | Benefits |
|---|---|---|---|
| Aqueous Media | Sandmeyer Synthesis | Heated, saturated Na2SO4(aq) | Classic method, avoids organic solvents |
| Nanoparticle-catalyzed MCR | MnFe2O4 NPs, Water, Heat | Green solvent, catalyst recyclability | |
| Solvent-Free | Grinding Method | Mortar and pestle, Room Temp. | No solvent, simple, energy-efficient |
Mechanistic Investigations of this compound Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of the isatin ring can proceed through distinct ionic or radical pathways depending on the precursors and reagents used.
Ionic Pathway: The Sandmeyer Mechanism The Sandmeyer synthesis is a well-established method that proceeds via an ionic mechanism. The process begins with the reaction between an aniline and chloral hydrate to form an α-chloroacetanilide derivative. This is followed by a substitution reaction with hydroxylamine to generate an isonitrosoacetanilide (an oximinoacetanilide) intermediate. The final and key step is the acid-catalyzed intramolecular cyclization of this intermediate. In the presence of a strong acid like sulfuric acid, the oxime nitrogen is protonated, and the aniline nitrogen acts as a nucleophile, attacking the electron-deficient carbonyl carbon in an electrophilic aromatic substitution-type reaction to close the five-membered ring and, after dehydration and tautomerization, yield the final isatin product. iau.ir
Radical-Based Pathways Modern synthetic methods, particularly those involving direct oxidation, often proceed through radical intermediates. For example, the synthesis of isatins from indoles using an I2/TBHP system is proposed to follow a radical-based pathway. This mechanism likely involves the formation of radical species at the C2 and C3 positions of the indole ring, followed by oxidation to form the two carbonyl groups. Similarly, the electrochemical oxidation of 2'-aminoacetophenones is believed to involve a radical-based mechanism to achieve the C(sp³)-H oxidation and subsequent intramolecular C-N bond formation required to construct the isatin ring. These pathways offer an alternative to traditional ionic reactions and are central to many modern metal-free catalytic systems.
Advanced Structural Characterization and Elucidation of 7 Benzoyl 1h Indole 2,3 Dione
High-Resolution Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. The predicted spectra for 7-Benzoyl-1H-indole-2,3-dione are based on the known spectra of isatin (B1672199) and the expected electronic effects of the C-7 benzoyl substituent. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the protons on the indole (B1671886) core and the benzoyl group. The N-H proton of the indole ring is anticipated to appear as a broad singlet at a downfield chemical shift, typically above δ 11.0 ppm, due to hydrogen bonding and the deshielding effects of the adjacent carbonyl groups. The aromatic protons of the indole ring (at C-4, C-5, and C-6) and the benzoyl group would resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their relative positions and the electronic influence of the carbonyl and benzoyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide crucial information about the carbon skeleton. Three distinct carbonyl signals are expected: two for the dione (B5365651) moiety at C-2 and C-3 of the indole ring (typically δ 159-184 ppm) and one for the benzoyl group's ketone functionality. nih.gov The remaining aromatic carbons of both the indole and benzoyl rings would appear in the δ 112-151 ppm range. nih.gov
2D-NMR Spectroscopy: To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the coupling relationships between adjacent protons within the aromatic rings. HSQC would correlate each proton signal to its directly attached carbon atom. HMBC would be instrumental in establishing long-range (2- and 3-bond) correlations, for instance, between the protons of the benzoyl ring and the carbonyl carbon, and between the indole protons and the various carbons of the fused ring system, thereby confirming the C-7 position of the benzoyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | > 11.0 (broad s) | - |
| C-2 | - | ~184 |
| C-3 | - | ~159 |
| C-3a | - | ~118 |
| C-4 | ~7.2-7.4 (d) | ~125 |
| C-5 | ~7.6-7.8 (t) | ~138 |
| C-6 | ~7.0-7.2 (d) | ~123 |
| C-7 | - | ~151 |
| C-7a | - | ~112 |
| Benzoyl C=O | - | ~195 |
| Benzoyl C-1' | - | ~137 |
| Benzoyl C-2'/6' | ~7.8-8.0 (d) | ~130 |
| Benzoyl C-3'/5' | ~7.5-7.7 (t) | ~129 |
| Benzoyl C-4' | ~7.6-7.8 (t) | ~134 |
Note: Predicted values are based on data for 1H-indole-2,3-dione and related substituted derivatives. nih.govrsc.orgrsc.org Actual experimental values may vary.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₅H₉NO₃), the expected exact mass is 251.0582 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pathway under electron ionization (EI) would likely proceed through several characteristic steps. An initial and prominent fragmentation would be the cleavage of the bond between the indole ring and the benzoyl group, leading to two primary fragment ions: the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and an indolyl radical cation fragment at m/z 146. Another plausible pathway involves the characteristic loss of carbon monoxide (CO) from the isatin core, a common fragmentation for this class of compounds. researchgate.net
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 251 | Molecular Ion [M]⁺ | [C₁₅H₉NO₃]⁺ |
| 223 | [M - CO]⁺ | [C₁₄H₉NO₂]⁺ |
| 146 | [M - C₆H₅CO]⁺ | [C₈H₄NO₂]⁺ |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 90 | [C₇H₄N]⁺ | [C₇H₄N]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Note: Fragmentation is predicted based on the known behavior of isatin and benzoyl-containing compounds. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration of the lactam group. researchgate.net The carbonyl (C=O) region would be particularly informative, with three distinct stretching bands anticipated: two for the dione at C-2 and C-3 (typically around 1745 cm⁻¹ and 1690 cm⁻¹) and one for the benzoyl ketone (around 1670-1680 cm⁻¹). researchgate.netmdpi.com Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching would be observed just above 3000 cm⁻¹.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3300 | N-H Stretch | Lactam (Indole Ring) |
| > 3000 | C-H Stretch | Aromatic Rings |
| ~1745 | C=O Stretch | C-3 Ketone (Lactam) |
| ~1690 | C=O Stretch | C-2 Ketone |
| ~1675 | C=O Stretch | Benzoyl Ketone |
| 1450-1600 | C=C Stretch | Aromatic Rings |
Note: Frequencies are based on characteristic values for isatin and aromatic ketones. researchgate.netmdpi.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be inferred from closely related structures, such as 7-Bromo-1H-indole-2,3-dione. researchgate.net
The molecule is expected to be largely planar, particularly the fused indole-2,3-dione ring system. researchgate.net In the crystal lattice, molecules would likely form centrosymmetric dimers through intermolecular hydrogen bonds between the N-H group of one molecule and the C-2 carbonyl oxygen of a neighboring molecule (N-H···O). researchgate.net These dimers could be further organized into chains or sheets through other intermolecular forces, such as π-π stacking interactions between the planar aromatic rings. The orientation of the benzoyl group relative to the indole plane would be a key structural feature, likely adopting a twisted conformation to minimize steric hindrance between the ortho-protons of the benzoyl ring and the C-6 proton of the indole ring.
Tautomeric Equilibria and Conformational Analysis of this compound Systems
The 1H-indole-2,3-dione core can exhibit lactam-lactim tautomerism, where a proton can migrate from the nitrogen atom to the C-2 carbonyl oxygen to form 2-hydroxy-1H-indol-3(2H)-one. However, in the solid state and in most common solvents, the lactam (dione) form is overwhelmingly predominant. researchgate.net
Conformational analysis of this compound primarily concerns the rotation around the C7-C(O) single bond that connects the benzoyl group to the indole scaffold. This rotation is subject to a conformational energy barrier arising from steric interactions and the potential for conjugation between the two π-systems. The lowest energy conformation would represent a balance between maximizing π-orbital overlap (favoring planarity) and minimizing steric repulsion (favoring a twisted arrangement). Computational modeling and variable-temperature NMR studies could provide insight into the rotational dynamics and the preferred conformation of the benzoyl group in solution.
Chemical Reactivity and Derivatization Strategies for 7 Benzoyl 1h Indole 2,3 Dione
Reactivity at the Indole (B1671886) Nitrogen (N-H) Position: N-Alkylation and N-Acylation
The nitrogen atom of the indole ring in 7-benzoyl-1H-indole-2,3-dione is nucleophilic and can readily undergo both alkylation and acylation reactions. These transformations are crucial for introducing a variety of substituents that can modulate the molecule's biological and chemical properties.
N-Alkylation typically involves the reaction of the indole with alkyl halides in the presence of a base. d-nb.infobeilstein-journals.orggoogle.commdpi.com The choice of base and solvent system can significantly influence the regioselectivity and yield of the reaction. d-nb.infobeilstein-journals.org Common bases used include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), which effectively deprotonates the indole nitrogen to form a highly nucleophilic anion. d-nb.infobeilstein-journals.org This anion then readily attacks the electrophilic carbon of the alkyl halide, leading to the formation of the N-alkylated product. The reaction tolerates a wide range of alkylating agents, including primary and secondary alkyl halides. d-nb.infobeilstein-journals.org
N-Acylation introduces an acyl group onto the indole nitrogen, a transformation that can also serve as a protective strategy in multi-step syntheses. nih.govsemanticscholar.orgorganic-chemistry.org This is commonly achieved by reacting the indole with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. semanticscholar.org The reaction proceeds via nucleophilic attack of the indole nitrogen on the carbonyl carbon of the acylating agent. In some cases, peptide coupling reagents can be employed to facilitate the formation of the amide bond under milder conditions. mdpi.com
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-X where X = Cl, Br, I), Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | N-Alkyl-7-benzoyl-1H-indole-2,3-dione |
| N-Acylation | Acylating agent (e.g., RCOCl, (RCO)2O), Base (e.g., Pyridine, Et3N) | N-Acyl-7-benzoyl-1H-indole-2,3-dione |
Transformations Involving the Dicarbonyl Moiety (C2, C3)
The vicinal dicarbonyl group at the C2 and C3 positions of the indole ring is a key feature of the isatin (B1672199) core, offering a plethora of opportunities for derivatization through reactions with various nucleophiles.
Condensation Reactions with Amines and Hydrazines (e.g., Schiff Base Formation)
The C3-carbonyl group of this compound is particularly electrophilic and readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. nih.govuodiyala.edu.iqekb.egresearchgate.netnih.gov These reactions are typically catalyzed by a small amount of acid or base and often proceed with high yields. The resulting Schiff bases are themselves versatile intermediates for the synthesis of more complex heterocyclic systems. The reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. nih.gov
| Nucleophile | Reaction Conditions | Product |
|---|---|---|
| Primary Amine (R-NH2) | Acid or base catalyst, Reflux in a suitable solvent (e.g., ethanol) | Schiff Base (Imine) |
| Hydrazine (H2N-NH2) or its derivatives | Acid or base catalyst, Reflux in a suitable solvent | Hydrazone |
Reactions with Carbon Nucleophiles (e.g., Knoevenagel Condensation, Aldol Reactions)
The electrophilic C3-carbonyl group also reacts with a variety of carbon nucleophiles. The Knoevenagel condensation, for instance, involves the reaction with active methylene (B1212753) compounds in the presence of a base, leading to the formation of a new carbon-carbon double bond. nih.govresearchgate.netacs.orgorganic-chemistry.org This reaction is a powerful tool for extending the carbon framework of the molecule.
Similarly, Aldol-type reactions can occur with enolates derived from ketones or other carbonyl compounds. researchgate.netmdpi.comuit.no These reactions result in the formation of 3-substituted-3-hydroxy-2-oxindole derivatives, which possess a chiral quaternary center at the C3 position. The stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoyl and Indole Rings
Both the indole and the benzoyl aromatic rings of this compound can undergo aromatic substitution reactions, although the reactivity and regioselectivity are influenced by the existing substituents. The indole ring is generally electron-rich and susceptible to electrophilic aromatic substitution. nih.gov The directing effect of the electron-withdrawing dicarbonyl moiety and the benzoyl group at position 7 will influence the position of substitution.
Conversely, the presence of these electron-withdrawing groups can activate the aromatic rings towards nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. The precise conditions and outcomes of such reactions would depend on the specific nucleophile and the substitution pattern of the starting material.
Cycloaddition Reactions and Heterocyclic Ring Annulation using this compound as a Synthon
This compound is a valuable building block for the construction of more complex heterocyclic systems through cycloaddition and ring annulation reactions. For instance, 1,3-dipolar cycloaddition reactions with azomethine ylides, generated in situ from the condensation of an α-amino acid and an aldehyde, can lead to the formation of spiro-pyrrolidine-oxindoles. iucr.orgnih.govresearchgate.net These reactions are often highly stereoselective.
Furthermore, the dicarbonyl moiety can participate in reactions that lead to the annulation of a new heterocyclic ring onto the indole core. For example, reaction with dinucleophiles can result in the formation of fused heterocyclic systems.
Synthesis of Novel Derivatives and Analogues of this compound
The diverse reactivity of this compound allows for the synthesis of a vast library of novel derivatives and analogues. By combining the reactions described above, a wide range of substituents and new ring systems can be introduced.
For example, N-alkylation can be followed by a condensation reaction at the C3-carbonyl to create derivatives with modifications at both positions. Spirocyclic compounds, which are of significant interest in medicinal chemistry, can be synthesized through cycloaddition reactions or multi-component reactions involving the dicarbonyl group. iucr.orgbeilstein-journals.orgnih.govnih.govbeilstein-journals.org The synthesis of these novel derivatives is crucial for exploring the structure-activity relationships of this class of compounds and for the development of new therapeutic agents. mdpi.comuodiyala.edu.iqresearchgate.netorientjchem.orgnih.govscispace.comresearchgate.net
Theoretical Chemistry and Computational Studies of 7 Benzoyl 1h Indole 2,3 Dione
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of complex organic molecules. For isatin (B1672199) derivatives, DFT methods are frequently employed to calculate a range of molecular descriptors that govern their chemical behavior. igi-global.comresearchgate.net
The electronic structure of 7-Benzoyl-1H-indole-2,3-dione is characterized by the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
Calculations on related isatin structures reveal that the electron density in the HOMO is often localized on the indole (B1671886) ring system, whereas the LUMO is typically centered around the electron-deficient dicarbonyl group at positions 2 and 3. researchgate.net The introduction of a benzoyl group at the 7-position, an electron-withdrawing substituent, is predicted to influence these energy levels, potentially lowering both HOMO and LUMO energies and affecting the molecule's reactivity profile.
Other quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S), provide further insights into the molecule's stability and reactivity. These parameters are essential for predicting sites of electrophilic and nucleophilic attack. researchgate.net
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Isatin Analogues Note: This table presents typical descriptors and value ranges for isatin derivatives as specific values for this compound are not publicly documented. The values serve as an illustrative example of DFT outputs.
| Descriptor | Symbol | Typical Calculated Value (a.u.) | Interpretation |
| Highest Occupied Molecular Orbital Energy | EHOMO | -0.2 to -0.3 | Relates to electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.05 to -0.15 | Relates to electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 0.1 to 0.2 | Indicator of chemical reactivity and stability |
| Electronegativity | χ | 0.1 to 0.25 | Tendency to attract electrons |
| Global Hardness | η | 0.05 to 0.1 | Resistance to change in electron distribution |
| Global Softness | S | 5 to 10 | Reciprocal of hardness, indicates reactivity |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify its most stable conformations. researchgate.net
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the movements of atoms at a given temperature, MD can reveal the stability of different conformations and the transitions between them. Such simulations can provide a more realistic picture of the molecule's behavior in solution or within a biological environment, like the active site of an enzyme. nih.gov Conformational analysis has shown that some isatin derivatives may not interact with receptor active sites in their minimum energy conformation, highlighting the importance of understanding molecular flexibility. researchgate.net
Prediction of Reaction Pathways and Transition States for Syntheses and Transformations
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. By calculating the potential energy surface for a reaction, researchers can identify the most probable pathway from reactants to products.
This involves locating and characterizing the energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, crucially, transition states. beilstein-journals.orgacs.org The transition state represents the highest energy point on the lowest energy path and its structure provides a snapshot of the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a key factor in predicting the reaction rate.
For the synthesis of isatin derivatives, computational studies can help optimize reaction conditions by comparing the energy barriers of different proposed mechanisms. researchgate.net For instance, in reactions involving the functionalization of the indole core, theoretical calculations can predict whether a reaction is likely to proceed via a concerted mechanism or a stepwise pathway involving intermediates. acs.org Similarly, for transformations of the final product, such as nucleophilic addition to the C3-carbonyl group, computational models can predict the stereochemical outcome and relative reactivity. beilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. igi-global.comjournaljpri.com For isatin analogues, which exhibit a wide range of biological activities including anticancer and enzyme inhibition, QSAR studies are frequently performed to guide the design of new, more potent derivatives. researchgate.netacs.orgresearchgate.net
In a typical QSAR study on isatin derivatives, a set of molecules with known biological activities is selected. nih.gov For each molecule, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges. researchgate.net
Steric: Molecular volume, surface area, specific conformational indices.
Hydrophobic: Log P (partition coefficient). researchgate.net
Topological: Indices that describe molecular branching and connectivity. journaljpri.com
Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a mathematical model that relates a combination of these descriptors to the observed biological activity. igi-global.comresearchgate.netmdpi.com A robust QSAR model not only explains the structure-activity relationship for the existing compounds but can also predict the activity of new, yet-to-be-synthesized analogues. nih.gov For example, a 3D-QSAR model for isatin derivatives as antiamyloidogenic agents identified hydrophobic/non-polar, electron-withdrawing, and hydrogen-bonding fields as key contributors to their activity. mdpi.com
Table 2: Common Descriptors Used in QSAR Studies of Isatin Analogues
| Descriptor Class | Example Descriptor | Relevance to Biological Activity |
| Electronic | HOMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions with a biological target. researchgate.net |
| Electronic | Dipole Moment | Influences solubility and the ability to form electrostatic interactions with a receptor. |
| Hydrophobic | Log P | Describes the molecule's lipophilicity, which affects its ability to cross cell membranes. researchgate.net |
| Steric | Molar Refractivity | Relates to molecular volume and polarizability, affecting how well the molecule fits into a binding site. |
| Topological | Wiener Index | A numerical descriptor of molecular branching, which can influence receptor binding. |
Biochemical and Molecular Interaction Investigations of 7 Benzoyl 1h Indole 2,3 Dione
Exploration of Molecular Targets and Biochemical Pathways Modulated by 7-Benzoyl-1H-indole-2,3-dione Analogues
Analogues of this compound, more broadly known as isatin (B1672199) derivatives, have been shown to modulate a variety of molecular targets and biochemical pathways, underscoring their therapeutic potential. These compounds are known to interact with multiple cellular targets, which contributes to their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.com
One of the key areas of investigation is their role as kinase inhibitors. For instance, certain tricyclic isatin oximes have demonstrated high binding affinity for several kinases, including DYRK1A, PIM1, and others involved in inflammatory and neurodegenerative processes. mdpi.com By targeting these kinases, isatin analogues can interfere with signaling cascades that are crucial for cell proliferation and survival, such as the JNK and ERK pathways. mdpi.com
Furthermore, isatin derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels—a process critical for tumor growth. tandfonline.comnih.gov The inhibition of VEGFR-2 by these compounds can disrupt the blood supply to tumors, thereby impeding their growth.
In the context of cancer therapy, isatin analogues have also been found to act as tubulin inhibitors. nih.gov By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can halt the proliferation of cancer cells. Some bis-isatin hybrids have shown potent anticancer activity by this mechanism. nih.gov
The multitargeted nature of isatin analogues is a significant aspect of their therapeutic potential, allowing them to influence complex diseases through various mechanisms of action. mdpi.comnih.gov
Enzyme Inhibition and Activation Profiling (e.g., Carboxylesterases)
Isatin analogues, including those structurally related to this compound, have been identified as potent and specific inhibitors of carboxylesterases (CEs). acs.orgnih.govresearchgate.net These enzymes are crucial in the metabolism and detoxification of a wide range of xenobiotics and clinically used drugs. nih.govresearchgate.net The inhibitory activity of isatin compounds against CEs is significantly influenced by their physicochemical properties, particularly hydrophobicity. acs.orgnih.govnih.gov
Studies have demonstrated a clear quantitative structure-activity relationship (QSAR) where the inhibitory potency of isatin analogues correlates with their calculated logP (clogP) values. acs.orgnih.govnih.gov Compounds with low hydrophobicity (clogP <1.25) were found to be ineffective as CE inhibitors, whereas those with high hydrophobicity (clogP >5) consistently exhibited potent inhibition, with Ki values in the nanomolar range. acs.orgnih.govresearchgate.net This relationship is attributed to the highly hydrophobic nature of the active sites of CE proteins. nih.gov
While generally less potent than benzil (B1666583) analogues, isatins are considered valuable lead compounds for developing inhibitors to modulate drug metabolism in vivo. acs.orgnih.govresearchgate.net Beyond carboxylesterases, isatin derivatives have also been investigated as inhibitors of other enzymes, such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism and are targets for type 2 diabetes treatment. nih.govmdpi.com Additionally, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov
| Enzyme Target | Type of Isatin Analogue | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Carboxylesterases (hCE1, hiCE) | Hydrophobic isatins (clogP >5) | Ki values in the nM range | acs.orgnih.gov |
| α-Glucosidase | Isatin-thiazole derivatives | IC50 = 5.36 ± 0.13 µM (most potent) | mdpi.com |
| α-Amylase | Indoline-2,3-dione-based benzene (B151609) sulfonamides | IC50 = 1.10 ± 0.10 µM (most potent) | nih.gov |
| Acetylcholinesterase (AChE) | Isoindoline-1,3-dione derivatives | IC50 = 1.12 µM (most potent) | nih.gov |
| Butyrylcholinesterase (BChE) | Isoindoline-1,3-dione derivatives | IC50 = 21.24 µM (most potent) | nih.gov |
Receptor Binding Assays and Ligand Interaction Studies
The interaction of isatin and its analogues with various receptors and proteins has been a subject of significant research. These studies are crucial for understanding the mechanism of action and for the rational design of new therapeutic agents. In silico molecular docking and molecular dynamics simulations are frequently employed to predict and analyze the binding modes of these compounds with their biological targets.
One notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecular docking studies have shown that isatin-quinoline derivatives can bind to the active site of VEGFR-2, interacting in a manner similar to known inhibitors like sorafenib (B1663141). tandfonline.comnih.gov These interactions are critical for their anti-proliferative and anti-angiogenic effects.
Isatin derivatives have also been found to interact with hormone receptors, such as the estrogen receptor alpha (ERα). A novel isatin-hydrazide derivative was identified as an ERα degrader in breast cancer cells. nih.gov Molecular docking and dynamics simulations confirmed a stable complex between the compound and the ligand-binding domain of ERα, suggesting a new therapeutic avenue for estrogen-dependent cancers. nih.gov
Furthermore, isatin itself has been shown to modulate protein-protein interactions. For instance, it can enhance the affinity of the complex formation between human ferrochelatase (FECH) and adrenodoxin (B1173346) reductase (ADR). nih.gov This effect is highly specific and involves the formation of a ternary complex where isatin bridges the two proteins, a novel regulatory mechanism for protein interactions. nih.gov
| Receptor/Target | Isatin Analogue | Key Findings from Interaction Studies | Reference |
|---|---|---|---|
| VEGFR-2 | Isatin-quinoline derivatives | Molecular docking showed interactions similar to sorafenib in the active pocket. | tandfonline.comnih.gov |
| Estrogen Receptor Alpha (ERα) | Isatin-hydrazide derivative (5i) | Compound 5i downregulates ERα protein levels; docking and MD simulations confirm stable binding. | nih.gov |
| FECH/ADR protein complex | Isatin | Enhances binding affinity by forming a ternary complex, bridging the two proteins. | nih.gov |
| Kinases (DYRK1A, PIM1) | Tricyclic isatin oximes | Molecular modeling suggested binding modes consistent with experimental high binding affinity. | mdpi.com |
Cellular Assays for Investigating Fundamental Biological Processes in vitro
In vitro cellular assays have been instrumental in elucidating the effects of this compound analogues on fundamental biological processes such as cell proliferation, apoptosis, and cell cycle progression. These studies have consistently demonstrated the potent anti-cancer activities of various isatin derivatives across a range of human cancer cell lines.
Anti-proliferative Mechanisms: Isatin analogues exhibit significant anti-proliferative effects against numerous cancer cell lines, including those from colon, lung, breast, and leukemia. nih.govtandfonline.commdpi.com For example, new isatin–indole (B1671886) conjugates have shown potent activity, with some compounds being more effective than the standard drug sunitinib. dovepress.com The cytotoxicity of these compounds is often dose-dependent. nih.govnih.gov
Apoptosis Induction: A primary mechanism by which isatin derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Treatment with these compounds leads to characteristic morphological changes of apoptosis, which can be observed through staining techniques. nih.gov Flow cytometry analysis confirms apoptosis by detecting an increase in the population of apoptotic cells. nih.govdocumentsdelivered.comnih.gov The apoptotic process induced by isatin analogues is often mediated through the mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases like caspase-3. nih.govdocumentsdelivered.com This is further supported by changes in the expression of apoptosis-related proteins, such as a decrease in the Bcl-2/Bax ratio. nih.govdocumentsdelivered.com
Cell Cycle Arrest: In addition to inducing apoptosis, isatin analogues can cause cell cycle arrest at various phases, thereby inhibiting cancer cell division. Depending on the specific derivative and cell line, arrest has been observed at the G2/M phase nih.govdocumentsdelivered.com, S phase rsc.org, or G1 phase dovepress.com. For instance, N-allyl-isatin was found to induce G2/M arrest in hepatocellular carcinoma cells nih.gov, while a 5-(2-carboxyethenyl) isatin derivative caused G2/M arrest in human leukemia cells. documentsdelivered.com This arrest is often accompanied by the downregulation of key cell cycle regulatory proteins like CDK1 and cyclin B. documentsdelivered.com
| Isatin Analogue | Cancer Cell Line | Biological Effect | Key Molecular Findings | Reference |
|---|---|---|---|---|
| N-allyl-isatin | HepG2 (Hepatocellular Carcinoma) | Inhibited viability, induced apoptosis & G2/M cell cycle arrest | Decreased Bcl-2/Bax ratio, upregulated cytochrome c and cleaved caspase-3 | nih.gov |
| 5-(2-carboxyethenyl) isatin derivative | K562 (Leukemia) | Induced G2/M arrest & mitochondrial-mediated apoptosis | Down-regulated CDK1/cyclin B, activated caspase-3, lowered Bcl-2/Bax ratio | documentsdelivered.com |
| Isatin–podophyllotoxin hybrid (7f) | A549 (Lung Cancer) | Induced S phase cell cycle arrest and apoptosis | Docking studies suggest interaction with CDK2/cyclin A and activation of procaspase 6 | rsc.org |
| Isatin-quinoline derivative (7) | Caco-2 (Colon Cancer) | Induced apoptosis | Down-regulation of Bcl2, Bcl-xl, and Survivin genes | nih.gov |
| Isatin–indole conjugate (5m) | A-549 (Lung Cancer) | Induced G1 phase arrest | Potency greater than sunitinib | dovepress.com |
Research into Antimicrobial Mechanisms at the Molecular Level
Isatin and its derivatives have demonstrated significant potential as antimicrobial agents, with research focusing on their activity against a spectrum of bacteria and fungi, including drug-resistant strains. researchgate.netnih.gov The hybridization of the isatin pharmacophore with other antimicrobial moieties is a promising strategy to develop novel drugs that can address the challenge of microbial resistance. researchgate.net
Antibacterial Activity: Isatin-based compounds have shown broad-spectrum antibacterial activity. nih.govtandfonline.com For example, newly synthesized isatin-decorated thiazole (B1198619) derivatives displayed potent activity against both Gram-negative bacteria like E. coli and Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some derivatives is believed to involve the inhibition of essential bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS), which is vital for protein synthesis. nih.gov Other proposed mechanisms include the inhibition of bacterial cell wall synthesis and cell fusion. nih.gov The antimicrobial efficacy of isatin derivatives can be enhanced through complexation with metal ions like cobalt(II), copper(II), nickel(II), and zinc(II). tandfonline.com
Antifungal Activity: The antifungal properties of isatin derivatives are also well-documented. tandfonline.comresearchgate.net Isatin-thiazole derivatives have shown activity against various fungal pathogens, including Candida albicans. nih.gov Some isatin-based mixed ligand complexes have exhibited potent antifungal effects, with minimum inhibitory concentrations in the low microgram per milliliter range. nih.govresearchgate.net A key mechanism of antifungal action appears to be the induction of apoptosis in fungal cells, as demonstrated by DNA fragmentation assays. nih.govresearchgate.net Furthermore, these compounds can act synergistically with existing antifungal drugs like fluconazole, suggesting their potential use in combination therapy to overcome drug resistance. nih.govresearchgate.net Many of these compounds also show a strong ability to disrupt biofilm formation, a crucial factor in the persistence of microbial infections. nih.gov
| Isatin Analogue | Microorganism | Activity | Proposed Molecular Mechanism | Reference |
|---|---|---|---|---|
| Isatin-decorated thiazole derivatives | E. coli, MRSA, C. albicans | Antibacterial, Antifungal, Antibiofilm | Potential inhibition of Tyrosyl-tRNA synthetase (TyrRS) | nih.gov |
| Isatin Schiff base derivatives | S. aureus, E. coli | Antibacterial | Inhibition of bacterial cell wall synthesis and cell fusion | nih.gov |
| Isatin-based mixed ligand complexes | C. albicans | Antifungal, Synergistic with fluconazole | Induction of apoptosis in fungal cells | nih.govresearchgate.net |
| Isatin-thiazole/thiadiazole metal complexes | Various bacteria and fungi | Antibacterial and Antifungal | Activity enhanced upon complexation with metal ions | tandfonline.com |
Investigations into Interaction with Biomolecules
The biological activities of this compound and its analogues are fundamentally rooted in their interactions with essential biomolecules, primarily DNA and proteins. These interactions can disrupt normal cellular processes, leading to effects such as cytotoxicity in cancer cells or inhibition of microbial growth.
Interaction with DNA: Isatin derivatives have been shown to interact with DNA, which is a key mechanism for their anticancer potential. nih.gov These interactions are typically non-covalent and can occur through several modes, including intercalation, groove binding, and electrostatic interactions. nih.gov Spectroscopic studies have confirmed that these compounds can bind to DNA, with the intercalative mode being commonly observed. nih.gov Molecular docking simulations provide further insight, revealing that these molecules can fit into the grooves of the DNA double helix and form hydrogen bonds with DNA base pairs. nih.gov This binding can interfere with DNA replication and transcription, ultimately leading to cell death. The strength of this interaction, quantified by the binding constant (Kb), is a crucial parameter in evaluating their potential as anticancer agents. nih.gov
Interaction with Proteins: The isatin scaffold serves as a versatile framework for designing molecules that can bind to a wide array of proteins, thereby modulating their function. As discussed in previous sections, these include enzymes like carboxylesterases and kinases, as well as receptors such as VEGFR-2. mdpi.comtandfonline.comacs.org
A unique mode of interaction was observed where isatin itself can mediate and strengthen the interaction between two other proteins. Specifically, isatin was found to enhance the binding affinity between ferrochelatase (FECH) and adrenodoxin reductase (ADR) by forming a ternary complex, where it acts as a molecular bridge. nih.gov In this complex, isatin forms hydrogen bonds with residues on both proteins simultaneously. nih.gov This represents a novel mechanism by which a small molecule can regulate protein-protein interactions within the cellular interactome. nih.gov The existence of specific isatin-binding sites in various tissues further suggests that isatin and its analogues can interact with a multitude of proteins to exert their biological effects. nih.gov
Applications of 7 Benzoyl 1h Indole 2,3 Dione in Chemical Science and Technology
Utilization as a Versatile Synthetic Intermediate for Complex Heterocyclic Systems
The 1H-indole-2,3-dione (isatin) scaffold is a cornerstone in heterocyclic synthesis due to its multiple reactive sites. researchgate.net The carbonyl group at the C-3 position is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles. This reactivity is the basis for the synthesis of a vast number of complex heterocyclic systems. icm.edu.plhilarispublisher.com
Key reactions involving the isatin (B1672199) core include:
Condensation Reactions: The C-3 keto group reacts with active methylene (B1212753) compounds, amines, hydrazines, and hydroxylamines to form a diverse range of derivatives. xisdxjxsu.asiaresearchgate.net These reactions are fundamental to building more complex structures, such as Schiff bases and hydrazones, which are themselves important synthetic intermediates. researchgate.net
Synthesis of Spirooxindoles: Isatin is a key starting material for the synthesis of spirooxindoles, a class of compounds with significant biological activity. uevora.pt These are typically formed via multicomponent reactions, such as 1,3-dipolar cycloaddition reactions involving an azomethine ylide generated in situ from isatin and an amino acid. uevora.pt
Ring-Expansion and Rearrangement Reactions: Under specific conditions, the isatin ring can undergo expansion or rearrangement to yield other important heterocyclic systems, such as quinolines and isatoic anhydrides. nih.gov The Pfitzinger reaction, for instance, involves the condensation of isatin with a carbonyl compound to produce quinoline-4-carboxylic acids. researchgate.net
For 7-Benzoyl-1H-indole-2,3-dione, the presence of the electron-withdrawing benzoyl group at the C-7 position is anticipated to enhance the electrophilicity of the C-3 carbonyl group. This electronic effect would likely facilitate nucleophilic attack, potentially leading to higher yields or faster reaction rates in condensation and cycloaddition reactions. Furthermore, the benzoyl group provides an additional site for chemical modification, allowing for the synthesis of an even broader range of complex, polyfunctionalized heterocyclic molecules with potential applications in drug discovery and materials science. nih.govrsc.org
| Reactant(s) | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Isatin, Amino Acid, Dipolarophile | 1,3-Dipolar Cycloaddition | Spiro[pyrrolidine-oxindole] | uevora.pt |
| Isatin, Carbonyl Compound (e.g., Acetone) | Pfitzinger Reaction | Quinoline-4-carboxylic acid | researchgate.net |
| Isatin, Thiosemicarbazide, Acetic Anhydride (B1165640) | Cyclization/Acetylation | Spiro[indoline-thiadiazole] | icm.edu.pl |
| Isatin, 4-Aminobenzohydrazide | Condensation | Isatin Schiff's Base | researchgate.net |
| Isatin, Chromic Acid or H₂O₂ | Oxidation | Isatoic Anhydride | nih.gov |
Potential in Material Science and Polymer Chemistry
While specific research on this compound in material science is not extensively documented, the properties of the parent isatin and related indole (B1671886) structures suggest significant potential. Isatin derivatives have been recognized for their utility in the development of functional organic materials. For example, the incorporation of isoindigo, a dimer derived from isatin, into π-conjugated polymer backbones has produced materials used in organic photovoltaics. nih.gov
The this compound molecule possesses an extended π-conjugated system due to the aromatic benzoyl substituent. This feature is highly desirable for applications in organic electronics. Such molecules could potentially be used as building blocks for:
Organic Semiconductors: The planar structure and extended conjugation could facilitate intermolecular π-π stacking, which is crucial for charge transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Functional Polymers: The isatin moiety can be functionalized, for instance at the N-1 position, to introduce polymerizable groups. Polymerization could lead to novel materials with unique optical and electronic properties, as well as enhanced thermal stability conferred by the rigid heterocyclic structure.
Photopolymerization: Related structures like indane-1,3-dione are known to be used in photopolymerization applications. mdpi.com The photochemical reactivity of the dione (B5365651) system in this compound could potentially be harnessed for similar applications in creating cross-linked polymer networks upon exposure to light.
The benzoyl group not only extends π-conjugation but also offers a handle for tuning the material's properties, such as solubility, energy levels (HOMO/LUMO), and solid-state packing, through further substitution on the phenyl ring.
Photophysical Properties and Applications in Optoelectronic Materials or Fluorescent Probes
Indole and its derivatives are well-known for their intrinsic fluorescence, a property that is highly sensitive to the molecular environment and substitution pattern. nih.govmdpi.com The photophysical properties of isatins are influenced by the dicarbonyl system, which can affect the electronic transitions and excited-state dynamics. The introduction of a benzoyl group, which is itself a chromophore, at the 7-position of the isatin ring is expected to create a molecule with distinct photophysical characteristics.
The benzoyl group will likely lead to:
Red-Shifted Absorption and Emission: The extended conjugation should shift the absorption and emission maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted isatin. Studies on other aryl-substituted indoles have shown that increasing the size of the aryl substituent leads to longer emission wavelengths. nih.gov
Charge Transfer Character: The benzoyl group is electron-withdrawing, which could induce an intramolecular charge transfer (ICT) character in the excited state. This can result in fluorescence that is highly sensitive to solvent polarity (solvatochromism), a desirable feature for fluorescent probes and sensors. cdnsciencepub.com
Potential for Aggregation-Induced Emission (AIE): Some related heterocyclic diones have been shown to exhibit aggregation-induced emission, where fluorescence is enhanced in the solid state or in aggregates. beilstein-journals.org Given its rigid structure, this compound could potentially be an AIE-active molecule, making it suitable for applications in solid-state lighting and bio-imaging.
These properties make this compound a promising candidate for the development of novel fluorescent dyes, sensors for detecting specific analytes, and active components in optoelectronic devices. beilstein-journals.orgbeilstein-journals.org
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Features | Reference |
|---|---|---|---|---|---|
| 5-Hydroxyindole (in cyclohexane) | ~308 | 325 | N/A | Sensitive to substitution on benzyl (B1604629) ring | nih.gov |
| 2-Phenylindole | N/A | N/A | Highest among tested 2-aryl indoles | High fluorescence quantum yield | nih.gov |
| 2-Anthracenylindole | N/A | Longest wavelength | N/A | HOMO/LUMO localized in anthracene (B1667546) moiety | nih.gov |
| Benzophospholo[3,2-b]indole Oxide (in CH₂Cl₂) | 299-307, ~355 | 450 | 0.75 | High quantum yield, blue fluorescence | beilstein-journals.org |
| 2,3-Distyrylindole (in DMSO) | ~380, 335, 260 | ~506 | N/A | Strong fluorescence, short lifetime (~1 ns) | nih.gov |
Analytical Chemistry Applications (e.g., Chemosensors, Reagents)
The inherent reactivity of the isatin scaffold makes it an excellent platform for designing chemosensors and analytical reagents. nih.gov The C-3 carbonyl group is a prime site for derivatization to create specific recognition sites for various analytes. The reaction of this ketone with target molecules, such as amines, thiols, or ions like cyanide, can lead to a distinct change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
This compound could be utilized in analytical chemistry in several ways:
Scaffold for Chemosensors: It can serve as the core structure for new sensors. A recognition moiety could be attached via the C-3 position or the N-1 position. Upon binding to a target analyte, a change in the electronic structure of the molecule could trigger a measurable photophysical response.
Modulation of Sensing Properties: The 7-benzoyl group can play a crucial role in tuning the sensor's properties. It can influence the sensor's selectivity and sensitivity by altering the electronic environment of the recognition site. Its steric bulk could also be used to create specific binding pockets.
Derivatizing Reagent: The reactivity of the isatin core could be harnessed to develop new derivatizing agents for chromatography, allowing for the detection of otherwise non-responsive analytes.
The development of isatin-based sensors is an active area of research, and the unique electronic and steric features of this compound make it an attractive, unexplored candidate for creating next-generation analytical tools.
Role in Agrochemistry (e.g., Antifouling Agents)
A significant and promising application of the 1H-indole-2,3-dione scaffold is in agrochemistry, particularly as a source of environmentally benign antifouling agents. nih.gov Biofouling, the accumulation of microorganisms, plants, and algae on submerged surfaces, is a major problem for maritime industries. Traditional antifouling paints often rely on toxic heavy metals, but there is a strong demand for greener alternatives.
Isatin itself is a natural product produced by marine bacteria and has been shown to inhibit the growth of organisms responsible for biofouling. nih.gov Inspired by this, researchers have synthesized and tested numerous isatin derivatives, demonstrating that the 1H-indole-2,3-dione scaffold has immense potential as a future antibacterial and antifouling candidate. nih.govnih.gov
Key findings in this area include:
Antibacterial Activity: Synthetically modified isatins have shown potent inhibitory activity against various marine fouling bacteria, such as Planococcus donghaensis, Erythrobacter litoralis, and Vibrio furnisii. nih.gov
Structure-Activity Relationships: Studies have shown that substituents on the isatin ring significantly impact antifouling activity. For instance, the introduction of electron-withdrawing groups like halogens can enhance bioactivity, possibly by increasing the lipophilicity of the compound. researchgate.net
Inhibition of Algae and Larvae: Indole derivatives have demonstrated significant inhibitory effects on the growth of marine seaweeds and the survival of barnacle larvae. researchgate.net
The this compound derivative fits the profile of a promising antifouling candidate. The benzoyl group is a lipophilic, electron-withdrawing substituent that could enhance the molecule's ability to penetrate cell membranes of fouling organisms and interact with biological targets, potentially leading to superior antifouling performance compared to the parent isatin.
| Compound | Target Organism | Activity/Observation | Reference |
|---|---|---|---|
| Isatin | Fouling Bacteria (e.g., Planococcus donghaensis) | Antibacterial activity observed | nih.gov |
| Modified Isatin Analogues | Fouling Bacteria (e.g., Vibrio furnisii) | Potent inhibitory activity at 2 µg/disc | nih.gov |
| 7-Chloroindole | Diatom (Nitzschia closterium) | EC₅₀ value of 2.1 mg/L | researchgate.net |
| 6-Bromoindole | Diatom (Nitzschia climacospheniae) | EC₅₀ value of 4.25 mg/L | researchgate.net |
| Indole-1-carboxylic acid aryl esters | Barnacle Larvae | Excellent inhibition of survival | researchgate.net |
Frontiers in 7 Benzoyl 1h Indole 2,3 Dione Research and Emerging Paradigms
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of isatin (B1672199) derivatives has traditionally relied on methods that often involve harsh conditions, multi-step procedures, and low yields. researchgate.net Consequently, a significant focus of current research is the development of more efficient, economical, and environmentally benign synthetic routes.
For substituted anilines, optimized two-step methods involving amidation and cyclization are being developed to be more suitable for industrial production, addressing the drawbacks of longer synthetic routes and lower yields found in older literature. researchgate.net Another patented method for a related compound, 7-benzoyl-1,3-indolin-2-one, highlights a process that is stable, simple, and provides high yield and purity without harsh reaction conditions or toxic reagents. google.com This method utilizes the cyclization of 2-amino-3-benzoylphenylacetamide with common acid catalysts like hydrochloric or sulfuric acid. google.com Such advancements underscore a broader trend towards creating scalable and sustainable synthetic pathways for complex indole (B1671886) derivatives.
Comprehensive Elucidation of Molecular Mechanisms in Biological Systems
Understanding how 7-Benzoyl-1H-indole-2,3-dione and its analogues interact with biological targets at a molecular level is crucial for their development as therapeutic agents. While specific mechanistic studies on the 7-benzoyl derivative are emerging, research on the broader isatin and isoindoline-1,3-dione class provides significant insights.
Derivatives of the related isoindoline-1,3-dione scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Molecular modeling of these compounds reveals key interactions within the enzyme's active site. For instance, the indanone ring of a known inhibitor interacts with the indole ring of Trp279 via π-π stacking, while a nitrogen atom in the piperidine (B6355638) ring forms a cation-π interaction with the phenyl ring of Phe330. nih.gov These findings suggest that the isatin core of this compound could similarly engage with enzymatic targets through a combination of hydrophobic and electrostatic interactions. The benzoyl group at the 7-position offers an additional site for potential interactions, which can be exploited to enhance binding affinity and selectivity.
Rational Design and Synthesis of Advanced Analogues with Tuned Reactivity or Specific Interactions
The rational design of advanced analogues is a key strategy to optimize the pharmacological profile of a lead compound. For the this compound scaffold, this involves targeted modifications to enhance potency, selectivity, and drug-like properties.
One successful strategy is the creation of hybrid molecules, where the isatin core is linked to other pharmacologically active moieties. For example, isatin has been conjugated with 1,2,3-triazoles to produce potent anti-inflammatory agents. nih.gov This approach leverages the biological activities of both scaffolds to create a synergistic effect. nih.gov The synthesis of these hybrids often involves "click chemistry," a highly efficient and versatile reaction. nih.gov
Another approach involves the systematic modification of substituents on the isatin ring. A series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net Molecular modeling studies for these analogues helped to elucidate the binding interactions within the COX-2 active site, guiding further design. researchgate.net Similarly, modifying the N-1 position of the indole ring with different benzyl (B1604629) groups has been shown to yield potent anti-cancer agents. nih.gov These examples demonstrate that the this compound structure can be systematically modified to create advanced analogues with finely tuned interactions for specific biological targets.
Integration with Advanced Technologies (e.g., High-Throughput Screening, AI-driven Drug Discovery)
The integration of advanced technologies is revolutionizing the pace of drug discovery and development. For compounds like this compound, these technologies can rapidly accelerate the journey from initial concept to clinical evaluation.
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits." The development of facile HTS assays is critical for this process. nih.gov For instance, new assays have been developed to screen for inhibitors of specific enzyme families, which could be adapted to find novel inhibitors based on the isatin scaffold. nih.gov Furthermore, automated continuous flow synthesis enables the rapid and efficient generation of analogue libraries for hit-to-lead optimization, allowing for multiple chemical transformations in a single, continuous process. nih.gov
Exploration of Underexplored Chemical Transformations and Applications
Beyond established synthetic routes and biological targets, researchers are exploring novel chemical reactions and applications for the isatin scaffold. These efforts aim to unlock new chemical space and discover unprecedented functionalities.
One area of exploration is the use of cascade transformations, where multiple bond-forming events occur in a single operation. An efficient synthesis of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones was achieved via a polyphosphoric acid-mediated condensation and cascade reaction. nih.gov Such complex transformations can rapidly build molecular complexity from simple starting materials. nih.gov The application of C-H activation strategies, as mentioned earlier, also represents a frontier in synthesizing novel 3-acylated indole derivatives with high efficiency. google.com
In terms of new applications, the isatin scaffold is being investigated for uses beyond traditional medicine. For example, isatin and its synthetic analogues have been evaluated for their antibacterial activity against marine fouling bacteria. nih.gov Several modified isatin analogues showed stronger activity than the parent natural product, highlighting the potential of the 1H-indole-2,3-dione scaffold in developing new antifouling agents. nih.gov This exploration into non-traditional applications opens up new avenues for the versatile isatin core structure.
Data Table of Research Findings
| Research Area | Key Finding/Technology | Significance for this compound | Reference |
|---|---|---|---|
| Synthetic Methodology | Direct C-H bond activation for indole synthesis. | Offers a more efficient, single-step route to complex indole derivatives. | google.com |
| Molecular Mechanisms | Inhibition of cholinesterases (AChE/BuChE) by related scaffolds. | Provides a model for potential enzymatic targets and binding interactions. | nih.gov |
| Analogue Design | Creation of isatin-1,2,3-triazole hybrid molecules. | Demonstrates a strategy for creating advanced analogues with enhanced biological activity. | nih.gov |
| Advanced Technology | AI-driven platforms for rapid drug discovery. | Can accelerate target identification and design of optimized analogues. | insilico.comdrugdiscoverytrends.com |
| Novel Applications | Antibacterial and antifouling activity against marine bacteria. | Expands the potential applications of the isatin scaffold beyond medicine. | nih.gov |
Q & A
Q. How can researchers explore the biological activity of this compound derivatives?
- Methodological Answer : Screen derivatives against disease-relevant targets:
- Perform in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to identify lead compounds .
- Conduct kinase inhibition profiling using ATP-binding site assays, given the compound’s structural similarity to kinase inhibitors .
- Use metabolomics to track pathway disruptions caused by acylated protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
